
Florifenine
Overview
Description
Florifenine, also known as 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor, is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). HMG-CoA reductase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol, isoprenoids, and other important biological molecules. Florifenine has been studied for its potential to inhibit cholesterol synthesis and its effects on other metabolic pathways.
Scientific Research Applications
Topical Anti-inflammatory Activity
Florifenine, identified as 2-(1-Pyrrolidinyl)ethyl N-[7-(trifluoromethyl)-4-quinolyl]anthranilate, has been investigated for its anti-inflammatory properties. A study demonstrated that topical administration of florifenine in mice effectively reduced inflammation. It showed dose-related anti-inflammatory activity in ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA) and arachidonic acid (AA). The compound also inhibited neutrophil migration and prostaglandin E2 (PGE2) content in inflamed ears. Additionally, in human blood, florifenine was a potent inhibitor of thromboxane B2 (TXB2) generation, suggesting its mechanism of action involves inhibiting arachidonic acid metabolism and modulating neutrophil functions (Bustos et al., 1995).
Mechanism of Action
Target of Action
Florifenine is a novel anti-inflammatory agent . Its primary targets are the inflammatory responses in the body, particularly those mediated by arachidonic acid metabolism and neutrophil functions .
Mode of Action
Florifenine interacts with its targets by inhibiting certain processes that contribute to inflammation. Specifically, it has been shown to inhibit neutrophil migration and the production of Prostaglandin E2 (PGE2), a lipid compound that plays a key role in the inflammatory response . Florifenine also selectively inhibits the generation of Thromboxane B2 (TXB2), another compound involved in inflammation .
Biochemical Pathways
Florifenine affects the arachidonic acid (AA) metabolic pathway . AA is a polyunsaturated fatty acid that is converted into various eicosanoids, including prostaglandins and thromboxanes, which are involved in inflammation. By inhibiting the production of PGE2 and TXB2, florifenine can reduce inflammation .
Result of Action
The molecular and cellular effects of Florifenine’s action primarily involve the reduction of inflammation. It has been shown to produce dose-related anti-inflammatory activity in topical applications . In addition to inhibiting neutrophil migration and PGE2 content in inflamed areas, it also dose-dependently inhibits leukocyte migration and PGE2 levels in inflammation induced by zymosan .
properties
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYUDHAZMAVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868763 | |
| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Florifenine | |
CAS RN |
83863-79-0 | |
| Record name | Florifenine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLORIFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary area of focus regarding Florifenine's activity according to this research paper?
A1: This study primarily investigates Florifenine's potential as a topical anti-inflammatory agent. The research explores its effects on arachidonic acid metabolism and neutrophil functions, both of which are key players in inflammatory processes [].
Q2: Can you elaborate on the significance of studying arachidonic acid metabolism and neutrophil functions in relation to Florifenine's potential as an anti-inflammatory agent?
A2: Arachidonic acid is a fatty acid that serves as a precursor to various inflammatory mediators, such as prostaglandins and leukotrienes. Neutrophils are immune cells that play a critical role in the early stages of inflammation. By investigating Florifenine's influence on arachidonic acid metabolism and neutrophil functions, the researchers aim to understand the compound's mechanisms of action in mitigating inflammation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



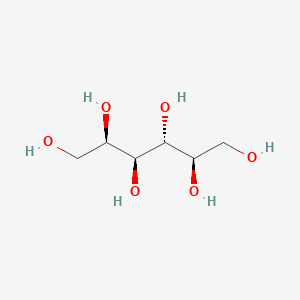

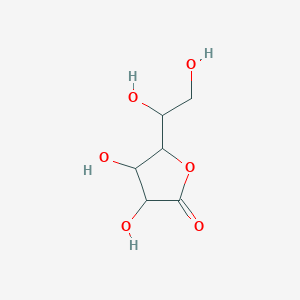

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
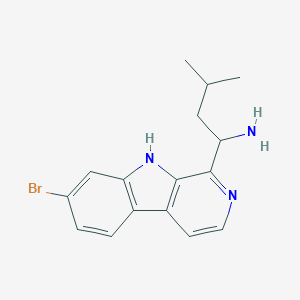
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)

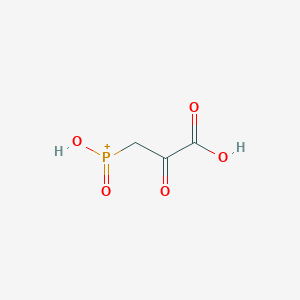
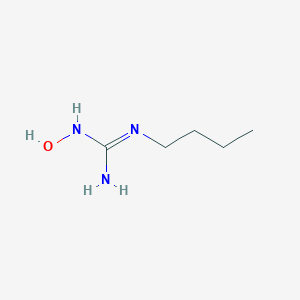


![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
